molecular formula C19H21ClN2 B024045 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride CAS No. 71258-18-9

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

Cat. No. B024045
Key on ui cas rn: 71258-18-9
M. Wt: 312.8 g/mol
InChI Key: SPXFNRMZPRHYRH-UHFFFAOYSA-N
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Patent
US04748276

Procedure details

In another run following the procedure described in Example 3 using 151.2 g of toluene solution containing 78.5 g of N,N-bis(2-chloroethyl)benzylamine, 39.8 g of phenylacetonitrile, 109 g of 50% aqueous sodium hydroxide solution, 11.6 g of tetra-n-butylammonium hydrogen sulfate, adding the sodium hydroxide solution over a period of twenty minutes and heating the reaction mixture at 85° C. for four hours, there was obtained 74.1 g (70% yield based on N,N-bis(2-chloroethyl)benzylamine) of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, m.p. 261°-263° C.
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
151.2 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH2:6]Cl.[C:15]1([CH2:21][C:22]#[N:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[ClH:1].[CH2:8]([N:4]1[CH2:5][CH2:6][C:21]([C:22]#[N:23])([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:2][CH2:3]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
78.5 g
Type
reactant
Smiles
ClCCN(CCCl)CC1=CC=CC=C1
Name
Quantity
39.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
109 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.6 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
151.2 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 74.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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